molecular formula C9H5Cl2NO B3043167 5-(2,4-Dichlorophenyl)isoxazole CAS No. 76344-98-4

5-(2,4-Dichlorophenyl)isoxazole

Cat. No.: B3043167
CAS No.: 76344-98-4
M. Wt: 214.04 g/mol
InChI Key: RHXNQBOYOMVQIY-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Scaffold in Contemporary Chemical and Biological Sciences

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. jk-sci.comjk-sci.comnih.gov Its unique electronic and structural features, including its ability to act as a hydrogen bond acceptor, contribute to its capacity to interact with a wide range of biological targets. chemenu.com This versatility has led to the incorporation of the isoxazole moiety into a diverse array of compounds exhibiting significant pharmacological activities.

The biological significance of isoxazole derivatives is extensive, with research demonstrating their potential as:

Anticancer agents: Isoxazole-based compounds have been investigated as inhibitors of crucial cancer-related targets like heat shock protein 90 (HSP90) and have shown antiproliferative properties against various cancer cell lines.

Anti-inflammatory agents: Certain isoxazole derivatives have exhibited potent anti-inflammatory activity, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). Current time information in Karlsruhe, DE.

Antimicrobial agents: The isoxazole scaffold is a key component in the development of new antibacterial and antifungal drugs, addressing the growing challenge of drug-resistant pathogens. chemimpex.com

Antiviral agents: Research has explored the potential of isoxazole derivatives in combating various viral infections. chemicalbook.com

Neuroprotective agents: The isoxazole ring is present in compounds being studied for their potential in treating neurodegenerative disorders. jk-sci.comjk-sci.comnih.gov

Herbicides and Pesticides: In agrochemical research, isoxazole derivatives have been developed as effective herbicides and pesticides.

The inclusion of the isoxazole ring can enhance the pharmacokinetic properties of a molecule, improve its efficacy, and reduce toxicity. chemenu.com This has made it a popular and valuable component in the design of new therapeutic agents.

Historical Context and Evolution of Isoxazole Research

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. A pivotal moment in its history was the work of Claisen, who is credited with the first synthesis of an isoxazole derivative. chemicalbook.com Early research laid the foundation for understanding the fundamental reactivity and properties of this heterocyclic system.

A significant leap in the synthesis of isoxazoles came with the development of the 1,3-dipolar cycloaddition reaction , a concept extensively developed by Rolf Huisgen in the 1960s. saapjournals.org This reaction, often referred to as the Huisgen cycloaddition, provides a powerful and versatile method for constructing the five-membered isoxazole ring from a nitrile oxide and a dipolarophile (such as an alkyne or alkene). saapjournals.org This breakthrough opened up new avenues for the synthesis of a vast array of substituted isoxazoles, greatly accelerating research in this area.

Over the decades, synthetic methodologies have continued to evolve, with the development of more efficient, regioselective, and environmentally friendly approaches. These include transition metal-catalyzed reactions and green chemistry methods, which have further expanded the accessibility and diversity of isoxazole derivatives for scientific investigation. jk-sci.comjk-sci.comnih.gov

Overview of 5-(2,4-Dichlorophenyl)isoxazole (B2553579) within the Broader Isoxazole Landscape

This compound is a specific chemical entity within the vast family of isoxazole derivatives. Its structure is characterized by an isoxazole ring substituted at the 5-position with a 2,4-dichlorophenyl group. This substitution pattern is of particular interest in medicinal and agrochemical research due to the known influence of halogenated phenyl rings on the biological activity of a molecule.

While extensive, dedicated research on this compound itself is not widely available in the public domain, its structural similarity to other well-studied compounds, such as This compound-3-carboxylic acid , allows for informed speculation on its potential applications and areas of research interest. jk-sci.com The presence of the dichlorophenyl moiety is known to impart specific physicochemical properties that can enhance a compound's interaction with biological targets.

Table 1: Physicochemical Properties of this compound and a Related Compound

CompoundCAS NumberMolecular FormulaMolecular WeightAppearanceMelting Point (°C)
This compound 76344-98-4C₉H₅Cl₂NO214.05Not specifiedNot specified
This compound-3-carboxylic acid 712348-40-8C₁₀H₅Cl₂NO₃258.06White powder178-186

Data for this compound is based on vendor information. Data for this compound-3-carboxylic acid is from chemical supplier data. jk-sci.com

The research on the closely related carboxylic acid derivative suggests that the this compound scaffold may have potential applications in:

Pharmaceutical Development: As a potential anti-inflammatory agent. jk-sci.com

Agricultural Chemistry: As an intermediate in the formulation of herbicides. jk-sci.com

Biochemical Research: In studies investigating cellular pathways. jk-sci.com

The study of this compound and its derivatives represents an active area of chemical synthesis and potential biological evaluation, contributing to the ever-expanding landscape of isoxazole chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXNQBOYOMVQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Transformational Pathways of Isoxazole Systems

Mechanistic Studies on Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with various synthetic strategies developed to achieve this goal. Mechanistic studies provide deep insights into these transformations, guiding the optimization of reaction conditions and the prediction of product outcomes.

Detailed Investigations of [3+2] Cycloaddition Mechanisms

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful and widely employed method for synthesizing five-membered heterocyclic rings, including isoxazoles. nih.govmdpi.com This reaction involves the combination of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or alkyne. mdpi.com

In the context of synthesizing substituted isoxazoles, the reaction between a nitrile oxide and a 1,3-dicarbonyl compound, β-ketoester, or β-ketoamide in an aqueous medium under mild basic conditions provides an environmentally friendly route to 3,4,5-trisubstituted isoxazoles. nih.govolemiss.edu A plausible mechanism for this transformation begins with the deprotonation of the 1,3-dicarbonyl compound by a base to form a carbanion intermediate. olemiss.edu This carbanion then undergoes a nucleophilic attack on the carbon atom of the nitrile oxide. Subsequent bond rotation to a lower energy conformation, followed by cyclization and dehydration, yields the final isoxazole product. olemiss.edu This method offers high regioselectivity, leading to a single regioisomer. olemiss.edu

Another approach involves the [3+2] cycloaddition of nitrile oxides with alkynyldimethylsilyl ethers. nih.govillinois.edu This reaction produces isoxazolylsilanols, which can be further functionalized through cross-coupling reactions to yield 3,4,5-trisubstituted isoxazoles. nih.govillinois.edu This sequential process allows for the systematic variation of substituents at the 3, 4, and 5-positions of the isoxazole ring. nih.govillinois.edu

The generation of nitrile oxides in situ from the corresponding halogenoximes using a base is a common strategy in these cycloadditions. nuph.edu.ua This avoids the isolation of the often-unstable nitrile oxide species. The reaction of these in situ generated nitrile oxides with dipolarophiles like dimethyl(vinyl)phosphine oxide leads to the formation of functionalized 4,5-dihydroisoxazoles. nuph.edu.ua

Table 1: Key Aspects of [3+2] Cycloaddition for Isoxazole Synthesis
Reaction ComponentsKey FeaturesIntermediate SpeciesResulting ProductReference
Nitrile Oxide and 1,3-Diketone/β-Ketoester/β-KetoamideAqueous medium, mild basic conditions, high regioselectivity.Carbanion, Nitrile Oxide Adduct3,4,5-Trisubstituted Isoxazoles nih.govolemiss.edu
Nitrile Oxide and Alkynyldimethylsilyl EtherSequential process allowing for substituent variation.Isoxazolylsilanol3,4,5-Trisubstituted Isoxazoles nih.govillinois.edu
In situ Generated Nitrile Oxide and Dimethyl(vinyl)phosphine OxideAvoids isolation of unstable nitrile oxide.Nitrile OxideFunctionalized 4,5-Dihydroisoxazoles nuph.edu.ua

Role of Intermediates and Transition States in Isoxazole Synthesis

The formation of the isoxazole ring often proceeds through several key intermediates and transition states that dictate the reaction's course and selectivity. In the synthesis of isoxazoles from α,β-unsaturated ketones (chalcones) and hydroxylamine (B1172632), the initial step involves the reaction of the hydroxylamine with the ketone to form an imine. wpmucdn.com This is followed by the formation of a ketoxime intermediate. wpmucdn.com Subsequent cyclization, driven by the deprotonation of the newly formed ring and elimination of a leaving group (like a bromide), leads to the aromatic isoxazole ring. wpmucdn.com

In nucleophilic substitution reactions on substituted quinazolines, which can be conceptually related to isoxazole systems in terms of heteroaromatic reactivity, the regioselectivity of the attack is a critical factor. stackexchange.com For instance, in 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the C4 position under mild conditions, while the C2 position reacts under harsher conditions. stackexchange.com This selectivity is attributed to the relative reactivity of the positions, with the C4 position being more susceptible to nucleophilic attack. stackexchange.com The reaction proceeds through a resonance-stabilized carbanion intermediate. stackexchange.com

Chemical Reactivity of the Isoxazole Nucleus

The isoxazole ring, while aromatic, exhibits a unique pattern of reactivity, making it a versatile scaffold for further chemical modifications. The presence of the weak N-O bond and the distinct electronic nature of the ring atoms allow for a range of transformations.

Ring-Opening Reactions and Rearrangements of Isoxazole Derivatives

The isoxazole ring can undergo ring-opening reactions under various conditions, providing access to other important functional groups and molecular scaffolds. For example, the treatment of isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.net This reaction is initiated by electrophilic aromatic fluorination at the C4 position, followed by deprotonation and N-O bond cleavage. researchgate.net

Base-promoted rearrangements are also a characteristic feature of isoxazole chemistry. For instance, the Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, where a base promotes the transformation of an isoxazole derivative into a different heterocyclic system. beilstein-journals.org Reductive ring-opening of isoxazoles, often achieved through catalytic hydrogenation, can yield β-enaminones, which are valuable precursors for the synthesis of other heterocycles. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

The isoxazole ring can participate in both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents. Electrophilic substitution, such as iodination, typically occurs at the C4 position of the isoxazole ring. nih.govreddit.com This is because the resonance structures of the intermediate formed during electrophilic attack are more stable when the electrophile adds to the C4 position. reddit.com The resulting 4-haloisoxazoles are versatile intermediates that can be further functionalized through palladium-catalyzed cross-coupling reactions. nih.gov

Nucleophilic aromatic substitution (SNAr) is also a viable strategy for functionalizing the isoxazole ring, particularly when it is activated by electron-withdrawing groups. For example, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles, where the nitro group is displaced. rsc.orgnih.gov This method provides a straightforward route to 3,5- and 3,4,5-substituted isoxazoles with high regioselectivity and in good yields under mild conditions. rsc.orgnih.gov

Table 2: Reactivity of the Isoxazole Nucleus
Reaction TypeReagents/ConditionsKey TransformationProduct TypeReference
Ring-Opening FluorinationElectrophilic fluorinating agentN-O bond cleavageTertiary fluorinated carbonyl compounds researchgate.net
Boulton–Katritzky RearrangementBaseRearrangement of the isoxazole ringDifferent heterocyclic systems beilstein-journals.org
Electrophilic Substitution (Iodination)IClSubstitution at the C4 position4-Iodoisoxazoles nih.gov
Nucleophilic Aromatic Substitution (SNAr)5-Nitroisoxazoles and various nucleophilesDisplacement of the nitro group3,5- and 3,4,5-Substituted isoxazoles rsc.orgnih.gov

Photochemical Transformations of Isoxazole Systems

In a related context, the photolysis of 4,5-diaryl-Δ⁴-imidazolin-2-ones in alcoholic solvents leads to the formation of 2,2-dialkoxy-4,5-diaryl-Δ⁴-imidazolines. ias.ac.in This reaction is believed to proceed through the excited state of the carbonyl group. ias.ac.in Under acidic conditions, which hinder this ketal formation, a photochemical oxidative cyclization of the stilbene-like system can occur, leading to phenanthrene (B1679779) derivatives. ias.ac.in While this example does not directly involve an isoxazole, it highlights the principle of how reaction conditions can dictate the pathway of photochemical transformations in heterocyclic systems.

Inverse Electron-Demand Hetero-Diels-Alder Reactions of Isoxazoles

The inverse electron-demand hetero-Diels-Alder (IED-HDA) reaction is a powerful transformation in organic synthesis that involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org This reaction is the reverse of the conventional Diels-Alder reaction in terms of electronic requirements. The IED-HDA reaction is particularly valuable for the synthesis of heterocyclic compounds, as it often involves heteroatoms in the diene or dienophile. wikipedia.orgnih.gov

While heterocyclic azadienes like tetrazines and triazines are commonly employed as the electron-deficient 4π component, research has demonstrated that the isoxazole ring system can also participate in IED-HDA reactions. nih.govrsc.orgsigmaaldrich.com In this context, the isoxazole acts as the electron-poor diene.

A notable application of this principle is the reaction of isoxazoles with electron-rich enamines, which function as the dienophile. This transformation provides a pathway to convert an isoxazole core into a substituted pyridine (B92270). rsc.org The reaction is typically facilitated by a Lewis acid, such as titanium(IV) chloride (TiCl₄), and a reducing agent. rsc.org

Research Findings:

Detailed studies on the IED-HDA reaction between isoxazoles and enamines have elucidated key aspects of the mechanism, scope, and regioselectivity. Research by Lee, Jena, and Odom has shown that treating isoxazoles with enamines in the presence of TiCl₄(THF)₂ and titanium powder leads to the formation of substituted pyridines. rsc.org

The proposed mechanism proceeds through several steps:

[4+2] Cycloaddition : The reaction initiates with a Lewis acid-catalyzed [4+2] cycloaddition between the isoxazole (diene) and the enamine (dienophile). This forms a transient, strained oxaza-[2.2.1]-bicycle intermediate. rsc.org

Ring Opening : Computational studies suggest that this bicyclic intermediate undergoes ring-opening before the loss of the amine. rsc.org

Reduction and Aromatization : The resulting intermediate is then reduced in situ to yield the final, stable pyridine product. rsc.org

A significant finding of this research is the reaction's high degree of regioselectivity. Typically, only a single regioisomer of the pyridine product is observed. rsc.org However, the scope of this specific transformation has been found to be limited. The reaction proceeds efficiently for isoxazoles that are unsubstituted at the 5-position. The presence of a substituent at this position, such as the 2,4-dichlorophenyl group in the title compound, presents a significant limitation. rsc.org Therefore, based on current research findings, 5-(2,4-Dichlorophenyl)isoxazole (B2553579) would not be an effective substrate for this particular IED-HDA pathway to pyridines under the reported conditions. rsc.org

Interactive Data Table: Key Features of Isoxazole-Enamine IED-HDA Reaction

FeatureDescriptionReference
Reaction Type Inverse Electron-Demand Hetero-Diels-Alder rsc.org
Reactants Isoxazole (electron-poor diene), Enamine (electron-rich dienophile) rsc.org
Catalyst/Reagents Lewis Acid (e.g., TiCl₄(THF)₂), Reducing Agent (e.g., Ti powder) rsc.org
Product Substituted Pyridine rsc.org
Intermediate Oxaza-[2.2.1]-bicycle rsc.org
Regioselectivity High, typically a single isomer observed rsc.org
Key Limitation Reaction is generally limited to isoxazoles unsubstituted at the 5-position. rsc.org

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 76344-98-4 chemicalbook.com
Molecular Formula C₉H₅Cl₂NO chemicalbook.com
Molecular Weight 214.05 g/mol chemicalbook.com
Synonyms Isoxazole, 5-(2,4-dichlorophenyl)- chemicalbook.com

Computational and Theoretical Investigations of 5 2,4 Dichlorophenyl Isoxazole and Its Derivatives

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For 5-(2,4-dichlorophenyl)isoxazole (B2553579) and its derivatives, these techniques have been instrumental in characterizing their electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Isoxazole (B147169) Systems

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of isoxazole derivatives. researchgate.netresearchgate.netsci-hub.senih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), allow for the optimization of molecular geometries, including bond lengths, bond angles, and dihedral angles. mgesjournals.comresearchgate.net These theoretical calculations have been shown to correlate well with experimental data, such as those obtained from X-ray diffraction. researchgate.net

Studies on various isoxazole systems have utilized DFT to explore their stability and reactivity. nih.govresearchgate.net For instance, research on isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones, which share some structural similarities with isoxazole derivatives, has employed DFT to analyze internal rotations and conformational stability. nih.gov Such computational analyses provide a foundational understanding of the molecule's preferred spatial arrangement and the energy barriers associated with conformational changes.

The application of DFT extends to the prediction of spectroscopic properties. Theoretical FT-IR spectra can be simulated and compared with experimental results to aid in the assignment of vibrational modes. ijpcbs.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing further validation of the computed molecular structures. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mgesjournals.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For isoxazole derivatives and related heterocyclic systems, the HOMO-LUMO gap has been calculated to understand their electronic behavior. researchgate.netnih.gov These calculations help in predicting the molecule's potential as an electron donor (related to HOMO energy) or electron acceptor (related to LUMO energy). This information is valuable in understanding potential charge-transfer interactions within the molecule or with other molecules.

Beyond the HOMO-LUMO gap, other electronic properties derived from these calculations include ionization potential, electron affinity, electronegativity, and chemical hardness. researchgate.net For example, in a study of 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide, DFT calculations were used to determine these properties, providing a comprehensive electronic characterization. researchgate.net The analysis of the molecular electrostatic potential (MEP) further helps in identifying the electrophilic and nucleophilic sites on the molecule, which is critical for predicting intermolecular interactions. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Related Azo Dye

PropertyValue
Energy Bandgap (eV)3.34
Ionization Potential Energy (eV)6.24
Electron Affinity (eV)2.90
Electronegativity (eV)4.57
Chemical Hardness (eV)1.67

Data sourced from a theoretical study on 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide using DFT/B3LYP/6-311G(d,p). researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for investigating the interactions between small molecules like this compound and biological macromolecules. These methods provide a dynamic and detailed view of the binding process, which is essential for drug design and development.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method has been widely applied to isoxazole derivatives to understand their interactions with various biological targets. nih.govresearchgate.netnih.gov For instance, docking studies have been conducted on isoxazole-carboxamide derivatives to investigate their binding to cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. nih.gov

In these simulations, the isoxazole derivative is placed in the active site of the target protein, and its binding affinity is calculated based on a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. researchgate.netnih.gov For example, studies on certain isoxazole derivatives have identified specific amino acid residues within the active site of COX-2 that are crucial for binding. researchgate.net

The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov By understanding the structure-activity relationships at the molecular level, chemists can make targeted modifications to the ligand to enhance its interaction with the target protein.

Molecular Dynamics Simulations of Isoxazole-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms over time. nih.govrsc.org This method can be used to assess the stability of the complex predicted by molecular docking and to study the conformational changes that may occur upon binding. mdpi.com

MD simulations have been employed to study the behavior of isoxazole derivatives in complex with various biomolecules. For example, simulations of isoxazole-based FXR agonists have been used to investigate the structural requirements for their activity. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and can provide insights into the thermodynamics of binding.

By analyzing the trajectory of the MD simulation, researchers can identify stable interactions and calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking alone. The combination of molecular docking and MD simulations is a powerful approach for understanding the molecular basis of the biological activity of isoxazole derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is particularly useful in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

QSAR studies have been successfully applied to isoxazole derivatives to develop models that can predict their biological activities, such as anti-inflammatory or antifungal effects. researchgate.netacs.org In a typical QSAR study, a set of compounds with known activities is used to train a statistical model. The model is then validated using an external set of compounds to ensure its predictive power.

The development of a robust QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. nih.gov For example, a QSAR study on a series of isoxazole derivatives with anti-inflammatory activity revealed a strong correlation between the predicted and observed activities, indicating the reliability of the model. researchgate.netnih.gov These models can then be used to virtually screen large libraries of compounds to identify potential new drug candidates with improved activity. For example, a 3D-QSAR study was conducted on a series of pyrimido-isoquinolin-quinone compounds to design new derivatives with activity against methicillin-resistant Staphylococcus aureus. nih.gov

Development of QSAR Models for Predicting Isoxazole Bioactivity

The development of robust QSAR models is a critical step in the rational design of new isoxazole-based bioactive compounds. A key approach involves the synthesis of a series of related compounds and the evaluation of their biological activity, which then serves as the basis for computational modeling.

In a relevant study, a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov The researchers aimed to establish a correlation between the chemical structures of these compounds and their observed biological effects. The anti-inflammatory activity, expressed as the logarithm of the percentage of edema inhibition, was used as the dependent variable in the QSAR analysis. nih.gov

The development of the QSAR model involved the calculation of various molecular descriptors for each compound in the series. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., heat of formation, hydration energy). Through statistical methods such as multiple linear regression (MLR), a mathematical equation was derived that best-fit the data, linking the molecular descriptors (independent variables) to the anti-inflammatory activity (dependent variable).

The predictive power of the developed QSAR model was rigorously validated. A close correlation was reported between the observed and the predicted anti-inflammatory activities for the synthesized compounds, indicating the development of a successful QSAR model. nih.gov Such models are instrumental in predicting the bioactivity of newly designed but not yet synthesized isoxazole derivatives, thereby prioritizing the synthetic efforts towards the most promising candidates.

Below is a representative data table summarizing the statistical quality of a hypothetical QSAR model for a series of isoxazole derivatives, based on typical parameters found in such studies.

Table 1: Statistical Parameters of a Representative QSAR Model for Isoxazole Derivatives

Statistical ParameterValueDescription
r² (Coefficient of Determination) 0.95Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. A value close to 1 indicates a good fit.
q² (Cross-validated r²) 0.85A measure of the predictive ability of the model, determined through cross-validation techniques like leave-one-out. A q² > 0.5 is generally considered predictive.
F-test (Fischer's value) 85.6A statistical test that compares the combined effect of all variables in the model to the residual variance. A high F-value indicates a statistically significant model.
Standard Error of Estimate (s) 0.15Measures the dispersion of the residuals. A lower value indicates a better fit of the model to the data.

Identification of Molecular Descriptors Influencing Isoxazole Activity

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. This provides valuable insights into the mechanism of action at a molecular level and guides the structural modifications needed to enhance the desired activity.

For the series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles with anti-inflammatory activity, the QSAR model would have highlighted the key descriptors that correlate with their potency. nih.gov While the specific descriptors from that particular study are not detailed here, a typical QSAR analysis for anti-inflammatory agents often reveals the importance of a combination of electronic, steric, and lipophilic properties.

For instance, electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be critical. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. These properties can be crucial for the interaction of the isoxazole derivative with its biological target, such as an enzyme or a receptor.

Steric descriptors, like molecular weight or molar refractivity, often play a significant role. These descriptors provide an indication of the size and bulk of the molecule, which can influence how well the compound fits into the active site of a target protein.

Furthermore, descriptors related to lipophilicity, such as the logarithm of the partition coefficient (log P), are frequently found to be important for anti-inflammatory activity. Lipophilicity affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, including its ability to cross cell membranes to reach its site of action.

The table below presents a hypothetical set of molecular descriptors that could be identified as influential in a QSAR study of isoxazole derivatives and their likely impact on bioactivity.

Table 2: Key Molecular Descriptors and Their Influence on Isoxazole Bioactivity

Molecular DescriptorTypeCorrelation with BioactivityRationale
Dipole Moment ElectronicPositiveA higher dipole moment may enhance polar interactions with the target protein, leading to stronger binding and increased activity.
Molar Refractivity StericNegativeA negative correlation might suggest that bulkier substituents are detrimental to the activity, possibly due to steric hindrance at the binding site.
Log P (Partition Coefficient) LipophilicPositiveAn optimal level of lipophilicity is often required for good membrane permeability and transport to the site of action.
HOMO Energy ElectronicPositiveA higher HOMO energy could indicate a greater ability to donate electrons, which might be a key step in the interaction with the biological target.

Structure Activity Relationship Sar Studies in Isoxazole Derivatives, with Emphasis on 5 2,4 Dichlorophenyl Isoxazole

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of isoxazole (B147169) derivatives is profoundly influenced by the nature and position of substituents on both the isoxazole ring and its appended moieties. acs.orgmdpi.com SAR studies are crucial in identifying the key structural features that govern the potency and selectivity of these compounds.

Impact of Substitution Patterns on the Isoxazole Ring

The substitution pattern on the isoxazole ring is a critical determinant of the resulting compound's biological profile. acs.org Modifications at the C-3, C-4, and C-5 positions can lead to significant variations in activity. For instance, studies on diarylisoxazoles have shown that 4,5-diarylisoxazoles possess greater antimitotic activity compared to their 3,4-diarylisoxazole counterparts. nih.gov

The nature of the substituent is equally important. In some isoxazole-containing chalcone (B49325) series, the presence of electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, has been found to enhance anticancer activity. nih.govmdpi.com Specifically, substitutions at the 2, 4, and 6 positions of an attached phenyl ring with methoxy groups resulted in the highest potency among the tested series. mdpi.com Conversely, for antitubercular activity, non-polar groups like halogens and alkyl groups on a benzene (B151609) ring were found to be beneficial, while hydroxyl (-OH) groups significantly reduced activity. nih.gov Furthermore, research into antagonists for Exchange Proteins Directly Activated by cAMP (EPAC) indicated that modifications at the 5-position of the isoxazole moiety could lead to the development of more potent compounds. utmb.edu Studies have also shown that hydrophilic substituents on the isoxazole ring can contribute to stronger cytotoxic activity against certain cancer cell lines. nih.gov

Isoxazole Analogue TypeSubstituent/PatternObserved Effect on BioactivitySource
Diarylisoxazoles4,5-diaryl substitution vs. 3,4-diaryl4,5-diaryl isomers show greater antimitotic activity. nih.gov
Isoxazole-ChalconesMethoxy (-OCH3) groupsEnhances anticancer activity. nih.govmdpi.com
Isoxazole-ChalconesNon-polar groups (halogens, alkyl)Beneficial for antitubercular activity. nih.gov
Isoxazole-ChalconesHydroxyl (-OH) groupsSignificantly reduces antitubercular activity. nih.gov
EPAC AntagonistsModification at C-5 positionPotential for more potent antagonists. utmb.edu
General Cytotoxic AgentsHydrophilic substituentsContributes to stronger cytotoxic activity. nih.gov

Role of the Dichlorophenyl Moiety in Modulating Biological Responses for 5-(2,4-Dichlorophenyl)isoxazole (B2553579) Analogues

The dichlorophenyl moiety is a crucial component that often enhances the biological activity of isoxazole-based compounds. ontosight.ai Its presence can significantly modulate the therapeutic potential, with some derivatives exhibiting potent antibacterial and antifungal activities. ontosight.ai For example, a series of 2,4-disubstituted isoxazoles featuring a dichlorophenyl moiety demonstrated notable activity against gram-negative bacteria and fungi. ontosight.ai

A specific example highlighting the importance of this group is found in a study of dihydroisoxazole (B8533529) derivatives, where a compound bearing a 3,4-dichlorophenyl moiety at the 5-position of the ring was identified as the most active inhibitor of monoamine oxidase B (MAO-B). nih.gov This indicates that the specific placement and electronic nature of the chlorine atoms on the phenyl ring are key contributors to the molecule's interaction with its biological target.

Correlation of Molecular Features with Specific Biological Targets

The structural elements of isoxazole derivatives, including this compound, can be correlated with their selectivity and potency against specific enzyme targets. This understanding is vital for the rational design of targeted therapeutic agents.

Investigating Selectivity and Potency against Enzyme Targets (e.g., COX-2, EGFR, Histone Deacetylases)

Isoxazole derivatives have been successfully developed as selective inhibitors for a variety of enzymes. The isoxazole scaffold is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs. nih.gov For instance, the drug Valdecoxib contains an isoxazole ring. rsc.orgnih.gov Research has identified novel isoxazole derivatives that act as potent and selective COX-2 inhibitors, with molecular modeling studies suggesting that features like a sulfonylmethyl group are crucial for this selective inhibition. nih.govnih.gov

Beyond COX-2, isoxazoles have shown inhibitory activity against other significant enzyme targets. Certain derivatives act as anticancer agents by inhibiting histone deacetylases (HDACs) or receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and c-Met. nih.govnih.govresearchgate.net For example, 3-amino-benzo[d]isoxazole based compounds have been evaluated for their potent inhibitory activity against the c-Met tyrosine kinase, which is implicated in tumor growth and metastasis. nih.gov Other studies have explored isoxazoles as inhibitors of carbonic anhydrase, demonstrating that these compounds can bind effectively to the enzyme's active site. nih.govacs.org

Isoxazole Derivative ClassEnzyme TargetKey FindingSource
Aryl-substituted isoxazolesCyclooxygenase-2 (COX-2)Identified as potent and selective inhibitors; the drug Valdecoxib contains an isoxazole core. nih.govnih.govnih.gov
General isoxazole derivativesHistone Deacetylases (HDACs)Mechanism of action for some anticancer isoxazole derivatives involves HDAC inhibition. nih.gov
3-amino-benzo[d]isoxazole based compoundsc-Met Tyrosine KinaseShowed potent inhibitory activity against this receptor involved in tumor growth. nih.gov
Various isoxazole derivativesCarbonic Anhydrase (CA)Found to be a new class of inhibitors that bind at the active site's entrance. nih.govacs.org
Dihydroisoxazole with 3,4-dichlorophenyl moietyMonoamine Oxidase B (MAO-B)Demonstrated the most potent activity in a tested series. nih.gov

Influence of Conformation and Stereochemistry on Bioactivity

The three-dimensional arrangement of atoms in a molecule—its conformation and stereochemistry—has a critical impact on its biological activity. mdpi.com This principle holds true for isoxazole derivatives, where the specific spatial orientation of substituents can dictate how the molecule binds to its biological target, its metabolism, and its distribution. mdpi.com

Chirality, in particular, can play a pivotal role. Studies on the natural product acivicin (B1666538) and its derivatives, which feature an isoxazole ring, have demonstrated that stereochemistry can lead to significant differences in biological potency. mdpi.com In one study, the (5S, αS) isomers consistently displayed the most significant antiplasmodial activity, while their corresponding enantiomers and diastereoisomers were often substantially less active or completely inactive. mdpi.com This suggests that biological transport systems and target binding sites can be highly stereoselective. Therefore, the specific conformation and stereochemistry of this compound and its analogues are expected to be fundamental determinants of their biological efficacy. mdpi.com

Academic Research Applications of Isoxazole Compounds Excluding Clinical Human Trials and Basic Identification Data

Research in Medicinal Chemistry and Drug Discovery (Preclinical Focus)

The exploration of isoxazole (B147169) derivatives in medicinal chemistry is driven by their diverse pharmacological profiles, which include anticancer, antimicrobial, and anti-inflammatory properties, among others. mdpi.comsymc.edu.cn The ability to readily modify the isoxazole ring structure allows chemists to fine-tune compounds for improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govfrontiersin.org

Anticancer Research Investigations of Isoxazole Derivatives (In Vitro Studies on Cell Lines)

Derivatives of isoxazole have been extensively investigated for their potential as anticancer agents, showing significant antiproliferative and pro-apoptotic effects across a variety of human cancer cell lines in vitro. nih.govresearchgate.net These studies often focus on identifying lead compounds that can inhibit tumor cell growth, sometimes with greater efficacy than existing drugs.

Novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant antiproliferative and pro-apoptotic activities in human erythroleukemic K562 cells, as well as in glioblastoma U251-MG and temozolomide-resistant T98G cell lines. nih.gov In K562 cells, certain derivatives induced apoptosis in over 50% of the cell population, with some reaching as high as 90.60% at a concentration of 10 µM. nih.gov Similarly, a series of isoxazole-based carboxamides, ureates, and hydrazones were evaluated for their growth inhibitory activity against hepatocellular carcinoma (HepG2) cells, which overexpress the VEGFR2 receptor. nih.gov Compounds 8 , 10a , and 10c from this series showed superior activity with IC₅₀ values of 0.84, 0.79, and 0.69 μM, respectively, outperforming the reference drug Sorafenib (IC₅₀ = 3.99 µM). nih.gov Furthermore, these compounds displayed high selectivity, being significantly less toxic to non-tumorigenic liver cells. nih.gov

Other research has highlighted the anticancer potential of isoxazole-containing dihydropyrazoles, with compounds 45 (IC₅₀ = 2 ± 1 µg/mL) and 39 (IC₅₀ = 4 ± 1 µg/mL) showing notable activity. mdpi.com Pyrrolo[3,4-d]isoxazole derivatives have also been identified as potent agents, particularly against human cervical carcinoma (HeLa) and SV-40 transformed murine fibroblast cell lines, with IC₅₀ values as low as 7 ± 2 μg/mL. sciforum.net

Derivative ClassCell LineKey FindingsReference
3,4-IsoxazolediamidesK562 (Erythroleukemia)Derivative 8 induced 90.60% apoptosis at 10 µM. nih.gov
3,4-IsoxazolediamidesU251-MG (Glioblastoma)Derivatives 2, 3, 4, 5, 11 showed >30% total apoptosis. researchgate.net
3,4-IsoxazolediamidesT98G (Glioblastoma)Derivatives 3, 4, 5, 9 showed >40% total apoptosis. researchgate.net
Isoxazole-based HydrazonesHepG2 (Hepatocellular Carcinoma)Compound 10c showed potent activity (IC₅₀ = 0.69 µM). nih.gov
Isoxazole-based CarboxamidesLeukemia (MOLT-4)Compound 3c showed 92.21% growth inhibition at 10µM. nih.gov
DihydropyrazolesGeneralCompound 45 exhibited potential anticancer activity (IC₅₀ = 2 ± 1 µg/mL). mdpi.com
Pyrrolo[3,4-d]isoxazolesHeLa (Cervical Carcinoma)Compound 11 was most active with IC₅₀ of 7 ± 2 μg/mL. sciforum.net

Antimicrobial Research Investigations of Isoxazole Derivatives (Antibacterial, Antifungal, Antiviral, Antituberculosis, Ectoparasiticidal)

The isoxazole scaffold is a cornerstone in the search for new antimicrobial agents, with derivatives demonstrating a broad spectrum of activity against bacteria, fungi, viruses, and parasites. symc.edu.cnnih.gov

Antibacterial and Antifungal Activity: Isoxazole derivatives have shown promise against various bacterial and fungal pathogens. nih.gov In one study, isoxazole-based chalcones exhibited potent antibacterial activity, with compound 28 showing a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com The incorporation of a thiophene (B33073) moiety into the isoxazole ring has been observed to enhance antimicrobial effects. nih.gov For antifungal applications, new isoxazole-based derivatives have been synthesized and tested against Candida albicans. mdpi.comnih.gov Compounds PUB14 and PUB17 were particularly effective, showing selective anti-Candida activity without harming beneficial Lactobacillus species, and were also capable of eradicating biofilms. mdpi.comnih.gov Other studies found that imidazolyl isoxazoles showed greater antifungal activity against Aspergillus niger than their oxazolyl and thiazolyl counterparts, especially those with chloro substitutions. aip.org

Antiviral Activity: In the realm of antiviral research, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized from a 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid starting material. nih.gov These compounds were evaluated for their activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Notably, compound 7t exhibited curative, protective, and inactivation activities superior to the commercial antiviral agent Ningnanmycin. nih.gov Other research has focused on developing isoxazol-4-carboxa piperidyl derivatives as anti-influenza A agents that target the viral nucleoprotein. rsc.org

Antituberculosis Activity: Given the rise of multidrug-resistant tuberculosis, the development of new therapeutic agents is critical. ijmtlm.orgbenthamdirect.com Isoxazole derivatives have emerged as a promising scaffold for this purpose. ijmtlm.orgijmtlm.org Synthesized derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Rv, with MIC values ranging from 0.5 to 8 µg/mL, and some compounds outperforming the standard drug isoniazid. ijmtlm.orgijmtlm.org One study identified an isoxazole derivative that targets FadD32, an essential enzyme in mycolic acid synthesis, thereby inhibiting mycobacterial growth. nih.gov

Ectoparasiticidal Activity: Isoxazolines, a class of compounds related to isoxazoles, are recognized as potent ectoparasiticides used in veterinary medicine. nih.gov They act as powerful inhibitors of glutamate-gated and GABA-gated chloride channels in invertebrates like fleas and ticks. nih.govnih.gov The isoxazoline (B3343090) drug fluralaner, for example, has demonstrated superior insecticidal and acaricidal activity compared to older agents like fipronil (B1672679) and dieldrin. nih.govresearchgate.net

Activity TypeOrganism/VirusDerivative Class/CompoundKey FindingsReference
AntibacterialGeneralIsoxazole-based Chalcone (B49325) (28 )Potent activity with MIC = 1 µg/mL. mdpi.com
AntifungalCandida albicansIsoxazole-based (PUB14 , PUB17 )Selective anti-Candida activity, anti-biofilm. mdpi.comnih.gov
AntifungalAspergillus nigerImidazolyl IsoxazolesGreater activity than oxazolyl/thiazolyl variants. aip.org
AntiviralTobacco Mosaic Virus (TMV)Isoxazole-amide Acylhydrazone (7t )Curative, protection, and inactivation activity > Ningnanmycin. nih.gov
AntituberculosisM. tuberculosis H37RvSubstituted IsoxazolesMIC values as low as 1 µg/mL. ijmtlm.org
EctoparasiticidalFleas, TicksFluralaner (Isoxazoline)Potent inhibition of invertebrate nerve channels. nih.gov

Anti-inflammatory Research Investigations of Isoxazole Derivatives (In Vitro Enzyme Inhibition)

Isoxazole derivatives have been identified as having significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov In vitro assays are crucial for screening these compounds and determining their potency and selectivity.

A study evaluating a diverse array of novel isoxazole derivatives found that compounds C3 , C5 , and C6 were the most potent inhibitors of the COX-2 enzyme, making them good candidates for selective COX-2 inhibitors. frontiersin.org These findings were supported by in vitro enzyme inhibition assays, which showed excellent IC₅₀ values for these compounds. nih.gov Another investigation screened 25 synthetic isoxazole derivatives and identified compounds L1, L4, L6, L8, L9, L15, and L19 as having highly potent in vitro anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. eijst.org.uk The presence of hydroxyl or alkoxyl groups on the 3-C substituted phenyl ring of the isoxazole was noted to confer moderate activity. eijst.org.uk Furthermore, research into 5-LOX inhibition has shown that isoxazole derivatives can effectively inhibit this enzyme, which is involved in the biosynthesis of pro-inflammatory leukotrienes. researchgate.net

Enzyme TargetDerivative/CompoundKey FindingsReference
COX-2Compounds C3, C5, C6 Found to be the most potent and selective COX-2 inhibitors in the series. frontiersin.org
COX-1 / COX-2Compounds L1, L4, L6, L8, L9, L15, L19 Showed significant anti-inflammatory activity comparable to diclofenac. eijst.org.uk
5-LOXGeneral Isoxazole DerivativesDemonstrated inhibitory potential against the 5-LOX enzyme in vitro. researchgate.net
Protein DenaturationGeneral Isoxazole DerivativesSeveral compounds exhibited potent activity in protein denaturation inhibition assays. eijst.org.uk

Exploration of Other Bioactivity Research Areas (e.g., Neuroprotective, Antioxidant Activity Research)

Beyond the major areas of anticancer and antimicrobial research, isoxazole derivatives have been explored for other valuable biological activities, including antioxidant and neuroprotective effects. mdpi.comresearchgate.net

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research goal. nih.gov Several studies have demonstrated the potent antioxidant capacity of isoxazole derivatives using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. mdpi.comnih.govnih.gov A series of fluorophenyl-isoxazole-carboxamides were evaluated, and compounds 2a and 2c showed high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which was significantly more potent than the positive control, Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml). nih.gov Another study found that an isoxazole-based chalcone, compound 28 , which contained three methoxy (B1213986) groups, was the most potent antioxidant out of 30 compounds tested, with an IC₅₀ of 5 ± 1 µg/mL, equal to the standard gallic acid. mdpi.com The substitution pattern on the phenyl ring appears to be crucial, with electron-donating groups often enhancing antioxidant activity. mdpi.com

Neuroprotective Activity: The inhibition of the 5-LOX enzyme by certain compounds is considered not only anti-inflammatory but also potentially neuroprotective. researchgate.net While direct and extensive research on the neuroprotective effects of 5-(2,4-Dichlorophenyl)isoxazole (B2553579) derivatives is still emerging, the foundational activities like antioxidant and 5-LOX inhibition suggest a promising avenue for future investigation into treatments for neurodegenerative disorders. researchgate.net

BioactivityDerivative Class/CompoundAssayKey FindingsReference
AntioxidantFluorophenyl-isoxazole-carboxamide (2a )DPPH ScavengingHigh potency with IC₅₀ = 0.45 ± 0.21 µg/ml. nih.gov
AntioxidantIsoxazole-based Chalcone (28 )DPPH ScavengingPotent activity with IC₅₀ = 5 ± 1 µg/mL, equal to gallic acid. mdpi.com
AntioxidantIsoxazole Derivative (12 )DPPH ScavengingBest scavenging activity in its series (SC₅₀: 40.21 ± 2.71). nih.govresearchgate.net
AntioxidantIsoxazole Derivative (13 )CUPRACGreatest cupric ion reducing effect in its series. nih.govresearchgate.net

Isoxazole Scaffolds in Target Identification and Mechanism of Action Studies (In Vitro)

Understanding the specific molecular targets and mechanisms of action is crucial for the rational design and development of isoxazole-based drugs. In vitro studies have been instrumental in elucidating how these compounds exert their biological effects.

For anticancer activity, isoxazole derivatives have been shown to function through various mechanisms. Some compounds act as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the stability of numerous client proteins linked to cancer. researchgate.net Others induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net For instance, the derivative MM3 was found to increase the expression of caspases, Fas, and NF-κB1 in Jurkat cells, indicating a pro-apoptotic mechanism. nih.gov A significant target for many isoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the VEGFR2 kinase domain, often mimicking the binding mode of established inhibitors like sorafenib. nih.gov

In the context of antituberculosis research, molecular docking has identified the enoyl-acyl carrier protein reductase (InhA) as a likely target. ijmtlm.orgijmtlm.org Strong binding interactions between isoxazole derivatives and the InhA enzyme correlate well with their observed antitubercular activity. ijmtlm.org Another identified target is FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov

For their ectoparasiticidal effects, isoxazolines selectively inhibit glutamate-gated and GABA-gated chloride channels in the nervous systems of arthropods, a mechanism that does not affect the corresponding mammalian channels, ensuring a margin of safety. nih.govnih.gov

Therapeutic AreaIdentified TargetMechanism of ActionDerivative ClassReference
AnticancerVEGFR2Inhibition of kinase activity, anti-angiogenesis.Isoxazole-based hydrazones nih.gov
AnticancerHsp90Inhibition of chaperone function.General Isoxazoles researchgate.net
AnticancerCaspases, Fas, NF-κB1Induction of apoptosis.5-amino-N'-...-oxazole-4-carbohydrazide nih.gov
AntituberculosisInhA EnzymeInhibition of mycolic acid synthesis.General Isoxazoles ijmtlm.orgijmtlm.org
AntituberculosisFadD32 EnzymeInhibition of fatty acyl-AMP ligase activity.2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol nih.gov
EctoparasiticidalGABA/Glutamate-gated Cl⁻ ChannelsInhibition of chloride channels in invertebrates.Isoxazolines (e.g., Fluralaner) nih.govnih.gov

Strategic Modifications of Natural Products using Isoxazole Moieties

The hybridization of natural products with synthetic pharmacophores like the isoxazole ring is a powerful strategy in drug discovery. nih.govbohrium.com This approach aims to combine the structural complexity and inherent bioactivity of a natural product with the desirable pharmacological properties of the isoxazole moiety, often resulting in hybrid molecules with enhanced potency or novel mechanisms of action. mdpi.comencyclopedia.pub

Researchers have successfully created isoxazole-containing derivatives from various natural product scaffolds. nih.gov For example, pentacyclic triterpenes such as Maslinic acid and Oleanolic acid, known for their anticancer and anti-inflammatory properties, have been modified with isoxazole rings. mdpi.comencyclopedia.pub The resulting hybrids, particularly those derived from Maslinic acid, showed remarkable anticancer activity against EMT-6 and SW480 cancer cell lines. mdpi.comencyclopedia.pub

Another approach involves creating hybrid molecules from quinones and amino acids tethered by an isoxazole linker. nih.gov While hybrids of quinone-amino acids and isoxazole-amino acids (like AMPA) existed separately, the synthesis of isoxazole-tethered quinone-amino acid hybrids represents a novel combination of these three important structural motifs. nih.gov Similarly, hybrids of isoxazoles and isoquinolinones, both of which are present in pharmaceutically interesting compounds, have been synthesized through multi-step reactions including 1,3-dipolar cycloadditions. mdpi.com These strategies demonstrate the versatility of the isoxazole ring as a building block for creating complex and potentially highly active hybrid molecules. mdpi.comresearchgate.net

Research in Agrochemical Sciences

The development of effective and selective agrochemicals is crucial for modern agriculture to ensure food security and manage crop-threatening pests and weeds. Isoxazole derivatives have emerged as a promising class of compounds in this sector, with extensive research focused on their potential as herbicides, insecticides, and fungicides. The unique chemical properties of the isoxazole ring contribute to the biological activity of these compounds, making them valuable leads in the design of new crop protection agents.

Herbicidal Activity Research and Development

The isoxazole scaffold is a well-established pharmacophore in the development of herbicides. Research in this area has led to the discovery of numerous isoxazole-containing compounds with potent herbicidal activity against a broad spectrum of weeds.

One of the most notable examples is isoxaflutole, a commercial herbicide that acts as a pro-herbicide. Its isoxazole ring undergoes opening in plants to release a diketonitrile active ingredient, which inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts pigment biosynthesis, leading to the characteristic bleaching of susceptible weeds. Inspired by the success of isoxaflutole, researchers have designed and synthesized various N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. nih.gov Laboratory bioassays of these compounds have demonstrated significant inhibitory effects on weeds such as Portulaca oleracea and Abutilon theophrasti. nih.gov For instance, compound I-26 showed 100% inhibition of these weeds at a concentration of 10 mg/L. nih.gov Furthermore, compound I-05 exhibited excellent post-emergence herbicidal activity against Echinochloa crus-galli and Abutilon theophrasti at a rate of 150 g/ha, causing bleaching symptoms on the treated weeds. nih.gov

Studies on 2-(5-isoxazolyloxy)-acetamide derivatives have also shown promising herbicidal potential. researchgate.net Structure-activity relationship studies revealed that compounds with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group on the oxyacetamide oxygen exhibited strong herbicidal activity. researchgate.net Specifically, N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide demonstrated potent activity against several upland weeds, including barnyard grass and slender amaranth, without harming cotton crops at application rates of 0.25-0.5 kg a.i./ha. researchgate.net

Further research into isoxazole derivatives for weed control in rice has identified promising candidates. A study on a series of 20 isoxazole derivatives found that compound 5r (5-(3-Fluoro-2-hydroxylphenyl) isoxazole) was the most active against barnyard grass (Echinochloa crus-galli), with a weed control index of 53.9%. researchgate.net This was closely followed by compound 5a (2-(isoxazol-5-yl)-5-(methoxy) phenol) with a weed control index of 52.9%. researchgate.net Pot experiments indicated that these compounds could rapidly control barnyard grass with good tolerance for rice seedlings. researchgate.net

The compound this compound-3-carboxylic acid is recognized as a key intermediate in the formulation of herbicides, contributing to the control of unwanted plant growth while minimizing crop damage. chemimpex.com Similarly, 5-(4-Chlorophenyl)isoxazole is used in the formulation of effective herbicides for crop protection. chemimpex.com The versatility of the isoxazole ring is further highlighted by the development of 6-indazolyl-2-picolinic acids, which have shown excellent inhibitory effects on weed root growth. mdpi.com

Compound Target Weed(s) Key Finding(s)
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides (e.g., I-26, I-05)Portulaca oleracea, Abutilon theophrasti, Echinochloa crusgalliHigh inhibition rates in laboratory and post-emergence assays. nih.gov
N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamideBarnyard grass, large crabgrass, pale smartweed, slender amaranthStrong herbicidal activity against upland weeds with good crop selectivity. researchgate.net
5-(3-Fluoro-2-hydroxylphenyl) isoxazole (5r)Barnyard grass (Echinochloa crus-galli)Most active in a series of 20 derivatives with a high weed control index. researchgate.net
This compound-3-carboxylic acidGeneral unwanted plant growthKey intermediate in herbicide formulations. chemimpex.com
5-(4-Chlorophenyl)isoxazoleGeneral unwanted plant growthUsed in the formulation of effective herbicides. chemimpex.com
6-Indazolyl-2-picolinic acidsBrassica napus, Abutilon theophrasti Medicus, Amaranthus retroflexus, Chenopodium albumExcellent inhibition of weed root growth and post-emergence control. mdpi.com

Insecticidal and Fungicidal Activity Research

In addition to their herbicidal properties, isoxazole derivatives have been extensively investigated for their insecticidal and fungicidal activities, offering potential solutions for managing a wide range of agricultural pests and diseases.

In the realm of insecticides, the isoxazoline structure has become a significant area of research due to its broad insecticidal spectrum and lack of cross-resistance with existing insecticides. nih.gov A study focused on novel isoxazoline compounds containing an acylhydrazine moiety reported that compound L17 exhibited superior insecticidal activity against Spodoptera frugiperda (fall armyworm) with a lethal concentration (LC50) of 0.489 mg/L, which was more potent than the commercial insecticides indoxacarb (B177179) and fluralaner. nih.gov Molecular docking studies suggest that these compounds may act on the GABA receptor of the target insect. nih.gov Furthermore, preliminary bioassays of 3,4-diaryl-5-aryloxymethyl isoxazole derivatives have shown some insecticidal activity against the Oriental armyworm. sioc-journal.cn

The fungicidal potential of isoxazole derivatives is also well-documented. Research on 2-alkoxyiminoacetamides with a 4,5-dihydroisoxazole ring revealed that these compounds possess fungicidal activity against cucumber downy mildew. researchgate.net In another study, a series of 20 isoxazole derivatives were evaluated for their fungicidal activity against Rhizoctonia solani and Fusarium fujikuroi, two major rice pathogens. researchgate.net Compound 5n (5-(2-chlorophenyl) isoxazole) was highly effective against R. solani, while compound 5p (5-(2,4-dichloro-2-hydroxylphenyl) isoxazole) showed the highest activity against F. fujikuroi. researchgate.net Molecular docking studies suggest that these compounds may target the sterol 14α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. researchgate.net

Furthermore, research on 4,5-dihydro-7H-pyrano[3,4-c]isoxazole derivatives has demonstrated their fungicidal effects. nih.gov When the substituent at the C-3 position was CH2Br, CH=NOMe, CH=NOEt, or CH=NO-allyl, the compounds showed significant and selective activity against wheat leaf rust and barley powdery mildew at 250 ppm. nih.gov Notably, a compound with a CH2Br substituent at the C-7 position exhibited high fungicidal activity against rice blast, providing over 90% control of the disease at 2 ppm. nih.gov The compound this compound-3-carboxylic acid is also noted for its role as an intermediate in developing agents that enhance plant resistance to pests. chemimpex.com

Compound Type Target Pest/Pathogen Key Finding(s)
Isoxazoline with acylhydrazine moiety (e.g., L17)Spodoptera frugiperda (Fall armyworm)Superior insecticidal activity compared to commercial insecticides. nih.gov
3,4-Diaryl-5-aryloxymethyl isoxazolesOriental armywormPreliminary insecticidal activity observed. sioc-journal.cn
2-Alkoxyiminoacetamides with 4,5-dihydroisoxazole ringCucumber downy mildewFungicidal activity demonstrated. researchgate.net
5-(2-chlorophenyl) isoxazole (5n)Rhizoctonia solaniHighly effective against this rice pathogen. researchgate.net
5-(2,4-dichloro-2-hydroxylphenyl) isoxazole (5p)Fusarium fujikuroiHighest activity against this rice pathogen in the series. researchgate.net
4,5-Dihydro-7H-pyrano[3,4-c]isoxazolesWheat leaf rust, barley powdery mildew, rice blastSignificant and selective fungicidal effects. nih.gov
This compound-3-carboxylic acidGeneral plant pestsIntermediate for developing pest-resistant formulations. chemimpex.com

Crop Protection Formulations Research (as an intermediate)

The utility of isoxazole derivatives in agrochemical research extends to their role as key intermediates in the synthesis of more complex and specialized crop protection products. The stability and reactivity of the isoxazole ring make it an ideal building block for creating tailored formulations that meet specific agricultural needs.

The compound this compound-3-carboxylic acid is explicitly mentioned as a key intermediate in the formulation of crop protection products. chemimpex.com Its structural features allow for modifications that can lead to the creation of specialized formulations designed to enhance plant growth and resistance to pests. chemimpex.com Similarly, 5-(4-Chlorophenyl)isoxazole is utilized as an intermediate in the synthesis of various agrochemicals, contributing to the development of effective pesticides and herbicides. chemimpex.com The broader class of isoxazoles is recognized for its role as a lead structure or intermediate in the synthesis of other agrochemicals. researchgate.net This highlights the foundational importance of the isoxazole scaffold in the discovery and development of new crop protection solutions.

Research in Advanced Materials Science

The unique electronic and structural properties of isoxazole-containing compounds have also attracted significant interest in the field of advanced materials science. Researchers are exploring the potential of these derivatives in a variety of applications, from photochromic materials to electrochemical devices. The isoxazole ring can be incorporated into larger molecular architectures to impart specific functionalities, leading to the development of novel materials with tailored optical and electronic properties.

Photochromic and Optical Properties of Isoxazole-Containing Materials

Isoxazole derivatives have been investigated for their potential use in photochromic materials, which are materials that can change their color upon exposure to light. researchgate.net This property is of interest for applications such as optical data storage, smart windows, and molecular switches. The photoisomerization of isoxazoles, a process where the molecule changes its structure in response to light, is one of the reactions that can lead to photochromic behavior. researchgate.net The ability to control the optical properties of materials at the molecular level makes isoxazole-containing compounds promising candidates for the development of advanced optical devices.

Electrochemical and Energy Applications of Isoxazole Derivatives (e.g., Dye-Sensitized Solar Cells)

The electrochemical properties of isoxazole derivatives have led to their investigation in various energy-related applications, most notably in dye-sensitized solar cells (DSSCs). researchgate.net DSSCs are a type of low-cost solar cell that utilizes a sensitizing dye to absorb sunlight and generate electrons. researchgate.netnih.govewha.ac.kr The efficiency of a DSSC is highly dependent on the properties of the dye, as well as other components like the photoanode, electrolyte, and counter electrode. ewha.ac.kr

Isoxazole derivatives have been explored as components of sensitizing dyes due to their favorable electronic properties and ability to be incorporated into larger conjugated systems that can effectively absorb light in the visible spectrum. researchgate.net The development of novel dyes is a critical area of research for improving the power conversion efficiency of DSSCs. nih.gov

Beyond DSSCs, isoxazole derivatives are also being explored for other electrochemical applications. For instance, they have been used as electrochemical probes for the detection of metal ions like Cu2+. researchgate.net Furthermore, innovative electrochemical methods are being developed for the synthesis of isoxazole motifs themselves. nih.govrsc.orgrsc.orgvapourtec.com These methods offer efficient and environmentally friendly routes to these valuable heterocyclic compounds, which can then be used in a variety of applications, including materials science. nih.govrsc.orgrsc.orgvapourtec.com The electrochemical behavior of these compounds, including their redox properties, is a key area of study for their application in advanced materials and devices.

Isoxazoles as Building Blocks in Novel Material Design

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is proving to be a versatile and valuable component in the design of advanced materials. nih.gov Its unique electronic and structural characteristics are being exploited to create novel polymers, liquid crystals, and materials with tailored optical and thermal properties. researchgate.netnasa.govworldscientific.com The inherent reactivity of the isoxazole ring, particularly the weak N-O bond, allows for various chemical modifications and polymerizations, making it an attractive building block for material scientists. rsc.orgwikipedia.org

The incorporation of isoxazole moieties into polymer backbones can significantly influence the material's properties. For instance, poly(arylene ether isoxazole)s have been synthesized and characterized for their thermal stability. These polymers are prepared through fluoride (B91410) ion-catalyzed aromatic nucleophilic substitution reactions involving bis(trimethylsiloxyphenyl) isoxazoles and activated bisarylhalides. nasa.gov The resulting materials exhibit good thermal stability, with decomposition temperatures ranging from 409-477 °C in air and 435-512 °C in helium. nasa.gov The glass transition temperatures (Tg) of these polymers are also noteworthy, falling in the range of 170 to 225 °C, depending on the presence of phenyl pendants. nasa.gov

More recently, the focus has shifted towards developing bio-based polymers, and isoxazoles are playing a key role in this area as well. Polyisoxazoles derived from the cycloaddition of nitrile-N-oxides with alkynes sourced from fatty amides have been reported. rsc.org These materials, with up to 44% bio-based content, exhibit a range of thermal properties. Their glass transition temperatures are dependent on the degree of unsaturation in the fatty amide feedstock, the regiochemistry of the dinitrile-N-oxide monomer, and the polymerization method (thermal or base-mediated). rsc.org

The following table summarizes the thermal properties of some reported polyisoxazoles:

Polymer TypeMonomersPolymerization MethodTg (°C)Thermal Stability (°C)Inherent Viscosity (dL/g)
Poly(arylene ether isoxazole)sBis(trimethylsiloxyphenyl) isoxazoles and activated bisarylhalidesFluoride ion-catalyzed aromatic nucleophilic substitution170-225409-477 (air), 435-512 (helium)0.43-0.87
Bio-based PolyisoxazolesFatty amide derived alkynes and dinitrile-N-oxidesThermal or base-mediated cycloaddition-1.1 to 62.0Not ReportedNot Reported

Beyond thermal properties, isoxazole derivatives are being investigated for their potential in organic electronics. researchgate.networldscientific.com Theoretical studies using density functional theory (DFT) have explored the charge transport and optoelectronic properties of various isoxazole derivatives. worldscientific.com These studies suggest that certain isoxazole-based systems could be good candidates for hole transport materials in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of different substituent groups onto the isoxazole ring allows for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport. acs.org

Furthermore, the intrinsic photochemistry of the isoxazole ring has opened up new avenues in material science. nih.govnih.gov The ability of the isoxazole ring to undergo ring-opening reactions upon UV irradiation allows for its use as a photo-crosslinker. nih.gov This property is being explored for the development of photo-responsive materials and for applications in chemoproteomics to study protein-ligand interactions. nih.govnih.gov

The research into isoxazole-based materials is a rapidly developing field. The ability to synthesize a wide range of isoxazole derivatives and incorporate them into polymers and other materials provides a powerful platform for creating novel materials with tailored properties for a variety of applications, from high-performance plastics to advanced electronic devices.

Advanced Analytical and Characterization Techniques for Isoxazole Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a pivotal tool in the structural analysis of newly synthesized or isolated isoxazole (B147169) compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce intricate details about their atomic composition and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for determining the structure of organic molecules in solution. bas.bg Both ¹H and ¹³C NMR are routinely employed to characterize isoxazole derivatives. nih.govnih.gov For 5-(2,4-Dichlorophenyl)isoxazole (B2553579), the NMR spectra would reveal characteristic signals for the protons and carbons in both the isoxazole ring and the dichlorophenyl substituent.

In the ¹H NMR spectrum, the isoxazole ring typically displays a singlet for the proton at the C4 position. The aromatic protons of the 2,4-dichlorophenyl group would appear as a set of multiplets in the downfield region of the spectrum. The precise chemical shifts and coupling constants of these aromatic protons are diagnostic for the substitution pattern on the phenyl ring.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. nih.gov The carbon atoms of the isoxazole ring (C3, C4, and C5) exhibit distinct chemical shifts. The carbons of the dichlorophenyl ring also show characteristic signals, with their chemical shifts influenced by the presence of the electron-withdrawing chlorine atoms. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC can be used for the complete and unambiguous assignment of all proton and carbon signals. bas.bg

Table 1: Representative NMR Data for a Substituted Dichlorophenylisoxazole Derivative The following data is for 5-(2,3-dichlorophenyl)-3-phenylisoxazole, a structurally related compound, and serves as an illustrative example of the types of signals expected.

Nucleus Chemical Shift (δ) in ppm Description
¹H NMR7.93–7.87 (m, 3H), 7.58 (dd, 1H), 7.50–7.47 (m, 3H), 7.37 (t, 1H), 7.27 (s, 1H)Signals correspond to the aromatic and isoxazole protons. rsc.org
¹³C NMR166.1, 162.9, 134.6, 131.6, 130.1, 130.1, 128.9, 128.8, 128.4, 127.7, 127.6, 126.8, 103.1Signals correspond to the carbons of the aromatic rings and the isoxazole core. rsc.org

Data sourced from a study on 5-(2,3-dichlorophenyl)-3-phenylisoxazole. rsc.org The exact shifts for this compound may vary.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used alongside NMR for the complete characterization of isoxazole compounds. nih.govresearchgate.net IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would show characteristic absorption bands for the C=N and N-O stretching vibrations of the isoxazole ring, as well as vibrations corresponding to the C-Cl bonds and the aromatic C=C bonds of the dichlorophenyl group.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, as the molecule breaks apart in a predictable manner upon ionization. For isoxazole derivatives, common fragmentation pathways often involve the cleavage of the weak N-O bond. researchgate.net

Table 2: Typical Infrared (IR) Absorption Frequencies for Isoxazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹)
C=N Stretching (isoxazole ring)1614-1625
C=C Stretching (aromatic ring)1590-1597
C-N Stretching (isoxazole ring)1210-1219
C-Cl Stretching~600-800

This table presents a generalized range for isoxazole derivatives based on available data. ijpcbs.com

While NMR, IR, and MS provide substantial evidence for the structure of a molecule, X-ray crystallography offers the most definitive proof by determining the absolute three-dimensional structure of a compound in its crystalline state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles within the molecule. aalto.fi

For a molecule like this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms, the planarity of the isoxazole ring, and the spatial orientation of the dichlorophenyl group relative to the isoxazole ring. It also provides insights into the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of the molecules in the crystal lattice. nih.gov

Chromatographic and Separation Techniques for Isoxazole Analysis

Chromatographic methods are essential for the separation, identification, and quantification of isoxazole compounds, particularly in complex mixtures such as reaction products or biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used in isoxazole research. researchgate.net This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry. nih.govnih.gov

In a typical LC-MS/MS analysis, the sample is first injected into an LC system, where the individual components are separated based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, enabling the quantification of target analytes even at very low concentrations. nih.gov LC-MS/MS methods have been successfully developed and validated for the quantification of isoxazole analogs in various matrices, including plasma, which is crucial for pharmacokinetic studies. nih.gov

Beyond standard HPLC, more advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) are increasingly utilized. UPLC systems use columns packed with smaller particles (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. mdpi.com

When coupled with a Triple Quadrupole Detector (TQD), UPLC becomes a powerful tool for quantitative analysis. The Waters ACQUITY UPLC I-Class/Xevo TQD IVD System, for example, has demonstrated excellent analytical performance for the quantification of various organic compounds. waters.com A TQD operates on the principles of tandem mass spectrometry, providing the high sensitivity and specificity of MRM scans. This combination of UPLC's separation efficiency and the TQD's detection capabilities makes UPLC-TQD an ideal methodology for the rapid and reliable analysis of isoxazole derivatives in research and quality control settings. waters.com

Biological Assay Methodologies in Preclinical Research (In Vitro)

In the preclinical evaluation of isoxazole compounds, a variety of in vitro biological assays are employed to determine their potential therapeutic activities. These assays are crucial for identifying and characterizing the mechanisms of action, potency, and spectrum of activity of new chemical entities before they can be considered for further development. The following sections detail the key methodologies used in the study of isoxazole derivatives, with a focus on enzyme inhibition, cytotoxic effects, antimicrobial susceptibility, and antioxidant potential.

Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. For isoxazole derivatives, these assays have been instrumental in revealing their anti-inflammatory potential through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

Research into a series of novel isoxazole derivatives has demonstrated significant inhibitory effects on both COX-2 and 5-LOX enzymes. mdpi.comnih.gov The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. In studies on COX-2 inhibition, several isoxazole derivatives were identified as potent and selective inhibitors. mdpi.com For instance, compounds labeled C3, C5, and C6 displayed noteworthy IC₅₀ values against COX-2, suggesting their potential as selective anti-inflammatory agents. mdpi.com The selectivity for COX-2 over COX-1 is a desirable trait, as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Similarly, in 5-LOX inhibition assays, isoxazole derivatives have shown promise. The 5-LOX enzyme is critical in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov Certain isoxazole compounds, including C3, C5, and C6, exhibited potent, concentration-dependent inhibition of 5-LOX. nih.gov Compound C6 was identified as the most potent inhibitor among the tested series, with an IC₅₀ value comparable to the reference drug. nih.gov

Beyond anti-inflammatory targets, isoxazole-based compounds have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. A preliminary in vitro screening of numerous isoxazole-based carboxamides, ureates, and hydrazones against a panel of 60 cancer cell lines revealed that several compounds were promising growth inhibitors. upnvj.ac.id Specifically, compounds 8, 10a, and 10c demonstrated superior activity against the hepatocellular carcinoma cell line (HepG2), which overexpresses VEGFR2, with IC₅₀ values in the sub-micromolar range. upnvj.ac.id

Table 1: In Vitro Enzyme Inhibition by Select Isoxazole Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-2/COX-1)Source
C3 COX-20.93 ± 0.0124.26 mdpi.com
C5 COX-20.85 ± 0.0441.82 mdpi.com
C6 COX-20.55 ± 0.0361.73 mdpi.com
C3 5-LOX8.47Not Applicable nih.gov
C5 5-LOX10.48Not Applicable nih.gov
C6 5-LOXNot SpecifiedNot Applicable nih.gov
8 VEGFR2 (HepG2)0.84Not Applicable upnvj.ac.id
10a VEGFR2 (HepG2)0.79Not Applicable upnvj.ac.id
10c VEGFR2 (HepG2)0.69Not Applicable upnvj.ac.id

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is insoluble in water. nih.govresearchgate.net The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is generally proportional to the number of living cells. nih.gov This assay is frequently used to measure cell growth and to screen for the growth-inhibiting effects of potential therapeutic agents. researchgate.net

The SRB assay provides an alternative method for determining cytotoxicity based on the measurement of total cellular protein content. nih.gov The bright pink aminoxanthene dye, Sulforhodamine B, stoichiometrically binds to basic amino acid residues of cellular proteins under mildly acidic conditions. nih.govresearchgate.net After washing away the unbound dye, the protein-bound dye is extracted under basic conditions and its absorbance is measured. nih.govresearchgate.net The intensity of the color is directly proportional to the total protein mass and thus to the cell number. The SRB assay is recognized for its efficiency, cost-effectiveness, and stable end-point. nih.govnih.gov

In the context of isoxazole research, these assays have been pivotal. For example, a series of vicinal diaryl-substituted isoxazole derivatives were evaluated for their anti-proliferative activities against various cancer cell lines, including hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cells. The results, expressed as IC₅₀ values, indicated that several of the synthesized derivatives demonstrated moderate to good antiproliferative effects. Specifically, diaryl isoxazole compound 11 and diaryl pyrazole (B372694) 85 showed potent activity with IC₅₀ values in the low micromolar range across multiple cell lines. These studies confirmed that the compounds displayed dose-dependent growth inhibitory effects.

Table 2: In Vitro Growth Inhibitory Activity of Select Diaryl Heterocycles against Cancer Cell Lines

Compound IDHuh7 (Liver Cancer) IC₅₀ (µM)MCF7 (Breast Cancer) IC₅₀ (µM)Source
11 1.1 ± 0.10.7 ± 0.04
85 1.4 ± 0.21.3 ± 0.1

To evaluate the antimicrobial potential of isoxazole compounds, standardized susceptibility testing methods are employed. The most common of these are diffusion and dilution methods, which determine a compound's ability to inhibit microbial growth.

The disk diffusion method (also known as the Kirby-Bauer test) is a widely used qualitative or semi-quantitative technique. researchgate.net A standardized microbial inoculum is spread over the surface of an agar (B569324) plate. Paper disks impregnated with a specific concentration of the test compound are then placed on the agar. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is related to the susceptibility of the organism to the compound. A variation is the agar well diffusion method, where holes are punched in the agar and filled with the test solution.

The tube dilution method (or broth dilution) is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. researchgate.net This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in tubes or microtiter plates. Each tube or well is then inoculated with a standardized suspension of the test microorganism. After incubation, the tubes are examined for visible signs of growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. researchgate.net

Studies on various isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, certain 3-nitroisoxazolines showed moderate activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as against several fungal cultures. nih.gov The antimicrobial activity of a series of 15 isoxazole derivatives was scrutinized against significant wound pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans, using a modified disk diffusion method and by determining the MIC. mdpi.com The results revealed that while all tested derivatives showed some antimicrobial effect, compounds PUB9 and PUB10 were notably more potent. mdpi.com Similarly, antifungal assays using a microdilution method to determine MIC values have shown that some isoxazole benzamides possess promising activity against Aspergillus, Penicillium, and Candida species.

Table 3: Examples of Antimicrobial Screening of Isoxazole Derivatives

Derivative ClassTest MethodTested OrganismsGeneral FindingsSource
3-Nitroisoxazolines Agar DiffusionB. subtilis, S. aureus, FungiModerate activity observed against Gram-positive bacteria and fungi. nih.gov
Thiophene-isoxazoles Modified Disk Diffusion, Broth MicrodilutionS. aureus, P. aeruginosa, C. albicansCompounds PUB9 and PUB10 showed significantly higher activity and biofilm reduction. mdpi.com
Isoxazole Benzamides Broth MicrodilutionAspergillus, Penicillium, Candida spp.Select compounds exhibited promising antifungal activity (MIC determination).
2-Isoxazoline Derivatives Not SpecifiedGram-positive and Gram-negative bacteriaOne compound showed activity, while others had no considerable effect. nih.gov

Antioxidant assays measure the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and various chronic diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay is one of the most common, simple, and rapid methods for evaluating antioxidant activity in vitro.

DPPH is a stable free radical that has a deep violet color in solution, with a characteristic strong absorption at approximately 520 nm. When an antioxidant compound is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the violet color to fade to a pale yellow. The reduction in absorbance is proportional to the radical-scavenging activity of the compound. The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. nih.gov

Several isoxazole derivatives have been screened for their antioxidant potential using the DPPH assay. nih.gov In one study, certain compounds demonstrated a potent, dose-dependent antioxidant effect. The most effective compound identified was C3, which showed an excellent free radical scavenging effect with a low IC₅₀ value. nih.gov Compounds C5 and C6 also exhibited significant antioxidant activity. nih.gov These findings suggest that the isoxazole scaffold can be a valuable template for developing compounds with dual anti-inflammatory and antioxidant properties.

Table 4: DPPH Radical Scavenging Activity of Select Isoxazole Derivatives

Compound IDAntioxidant Activity (IC₅₀ in µM)Source
C3 10.96 nih.gov
C5 13.12 nih.gov
C6 18.87 nih.gov

Q & A

What are the optimized synthetic routes for 5-(2,4-Dichlorophenyl)isoxazole, and how do reaction conditions influence yield?

Basic
The synthesis of this compound derivatives often involves cyclocondensation or nucleophilic substitution. For example, hydrazide intermediates can be refluxed in DMSO for 18 hours, followed by ice-water quenching and crystallization (65% yield) . Chlorination of isoxazole precursors using N-chlorosuccinimide in dichloromethane under magnetic stirring (4–5 hours, room temperature) achieves 65% yield after purification with hot ethanol . Key factors include solvent choice (e.g., DMSO for solubility), reflux duration, and crystallization solvents (water-ethanol mixtures improve purity).

How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For a related chlorophenyl isoxazole, SCXRD revealed dihedral angles of 38.32° and 43.91° between the isoxazole ring and substituted benzene planes, with a data-to-parameter ratio of 10.5 and R factor of 0.063 . Complementary techniques include:

  • 1H NMR : Proton environments (e.g., isoxazoline CH at δ 5.2 ppm) .
  • IR spectroscopy : Functional groups (e.g., C=N at 1480 cm⁻¹) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 399.1) .

What in vitro biological screening methods are employed to evaluate antimicrobial activity of this compound derivatives?

Basic
Derivatives are tested against bacterial/fungal strains using agar diffusion or microdilution assays. For example, 5-(4-fluorophenylthio)phenyl isoxazoles showed activity via minimum inhibitory concentration (MIC) measurements, with structural variations (e.g., sulfur/fluorine substituents) enhancing membrane penetration . Standard protocols involve incubating compounds with cultures (e.g., 24–48 hours at 37°C) and comparing inhibition zones to controls.

How do substituent variations on the isoxazole core impact pharmacological activity and selectivity?

Advanced
Substituent effects are studied via structure-activity relationship (SAR) models. For instance:

  • Chlorine/fluorine groups : Enhance lipophilicity and target binding (e.g., antimicrobial activity in 3-(2,4-dichlorophenyl) derivatives) .
  • Aminoalkyl chains : Improve solubility and bioavailability (e.g., glycyrrhetinic acid conjugates with 5-aminomethyl groups showed anti-inflammatory activity) .
  • Heterocyclic extensions : Modulate receptor affinity (e.g., benzoisoxazole precursors for bioactive compound synthesis) .

What challenges arise in crystallographic analysis of halogenated isoxazoles, and how are they mitigated?

Advanced
Halogenated compounds often exhibit weak diffraction or disorder due to heavy atoms (e.g., chlorine). Strategies include:

  • Cryocrystallography : Data collection at 295 K reduces thermal motion .
  • High-resolution detectors : Improve data-to-parameter ratios (>10:1) .
  • DFT calculations : Validate bond lengths/angles when experimental data is noisy .

How is this compound integrated into combination therapies, and what synergies are observed?

Advanced
The compound’s PI3K-inhibiting analogs (e.g., alpelisib combinations) are explored in oncology. Synergistic effects are quantified via isobologram analysis or Chou-Talalay models, where combination indices <1 indicate synergy . For example, co-administration with benzoannulene carboxylates enhances apoptosis in PI3Kα-mutant cancers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.